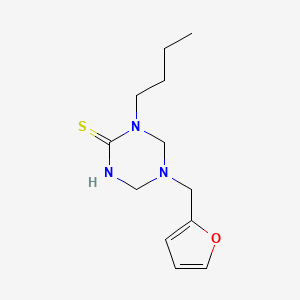
1-Butyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a triazinane ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of a furan derivative with a triazinane precursor under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The furan moiety plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Furan Derivatives: Compounds like 2-(2-furanylmethyl)-5-methyl-furan share structural similarities with the furan moiety.
Triazinane Derivatives: Compounds such as 1,3,5-triazinane-2-thione derivatives exhibit similar chemical properties.
Uniqueness: 1-BUTYL-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is unique due to the combination of the furan and triazinane moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H19N3OS |
|---|---|
Molecular Weight |
253.37 g/mol |
IUPAC Name |
1-butyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H19N3OS/c1-2-3-6-15-10-14(9-13-12(15)17)8-11-5-4-7-16-11/h4-5,7H,2-3,6,8-10H2,1H3,(H,13,17) |
InChI Key |
DUACMAFSSZFOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(CNC1=S)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11597559.png)
![benzyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597561.png)
![2-methylpropyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597579.png)
![4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597589.png)
![3-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11597596.png)
![(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597601.png)
![4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11597607.png)
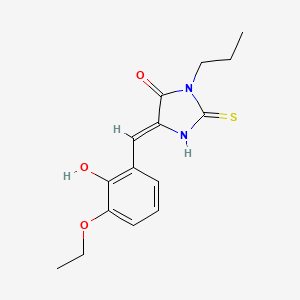
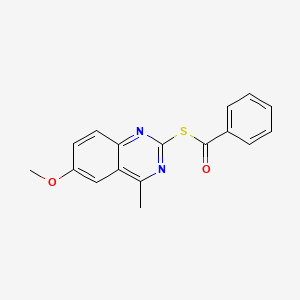
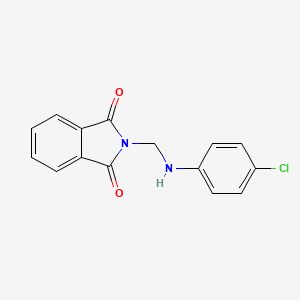
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11597625.png)
![6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11597626.png)
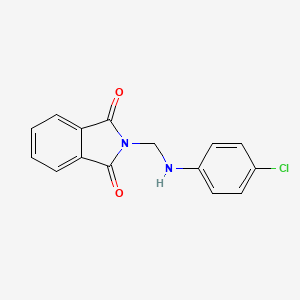
![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11597629.png)
